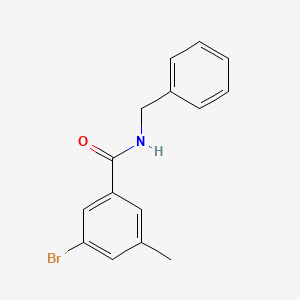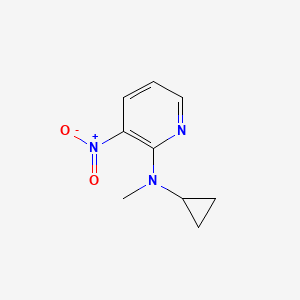
N-benzyl-3-bromo-5-methylbenzamide
Übersicht
Beschreibung
N-benzyl-3-bromo-5-methylbenzamide, also known as NBBMB, is an organic compound belonging to the family of benzamides. It is an important synthetic intermediate used in the synthesis of pharmaceuticals and other organic compounds. NBBMB is a versatile compound that has been used in a variety of applications, including as a pharmaceutical intermediate, as a reagent for organic synthesis, and as a catalyst for various reactions.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
The compound AZD4877, which shares a similar structural motif with N-benzyl-3-bromo-5-methylbenzamide, has been identified as a potential anticancer agent. It is a kinesin spindle protein (KSP) inhibitor exhibiting excellent biochemical potency and suitable pharmaceutical properties for clinical development. This compound induces cellular death by arresting cells in mitosis and forming a monopolar spindle phenotype characteristic of KSP inhibition. Preclinical studies revealed a favorable pharmacokinetic profile and notable in vivo efficacy, leading to its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Metabolic Stability and Bioactivation
This compound derivatives have been investigated for their metabolic stability and potential for bioactivation. A study on N-methylbenzamides, including compounds structurally related to this compound, demonstrated the formation of N-(hydroxymethyl)benzamide as a major metabolite. The stability of these metabolites under various conditions suggests their significance in understanding the metabolism and potential bioactivation of related compounds (Ross et al., 1983).
Synthesis and Characterization of Antagonist Benzamide Derivatives
Research has been conducted on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, including compounds like this compound. These compounds have shown potential in biological applications, such as acting as antagonists for certain receptors, indicating their importance in drug discovery and medicinal chemistry (Bi, 2015).
Radioiodination for Imaging and Therapy
Certain this compound derivatives have been radioiodinated for use in imaging and therapy, particularly for melanoma. These compounds exhibit high melanoma uptake and tissue selectivity, making them potential candidates for planar scintigraphy and SPECT imaging of melanoma metastases. The studies emphasize the significance of structural modifications on the pharmacokinetics and metabolic stability of these compounds (Eisenhut et al., 2000).
Wirkmechanismus
Target of Action
It’s worth noting that a structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may involve interactions with its target via free radical reactions . For instance, NBS (N-bromosuccinimide) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the target molecule, forming succinimide (SH) and a new radical .
Biochemical Pathways
If it indeed targets pde10a like n-methylbenzamide, it could potentially affect cyclic nucleotide signaling pathways in the brain .
Result of Action
If it indeed inhibits pde10a like n-methylbenzamide, it could potentially modulate intracellular levels of cyclic nucleotides, thereby affecting various cellular processes .
Eigenschaften
IUPAC Name |
N-benzyl-3-bromo-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-7-13(9-14(16)8-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBHWRGCSAUNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)






![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)



